Product packaging for 2,4-Dimethylphenol-3,5,6-d3(Cat. No.:CAS No. 93951-75-8)

2,4-Dimethylphenol-3,5,6-d3

Cat. No.: B121267
CAS No.: 93951-75-8
M. Wt: 125.18 g/mol
InChI Key: KUFFULVDNCHOFZ-QGZYMEECSA-N
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Description

Significance of Site-Specific Deuteration in Chemical and Biological Systems

Site-specific deuteration, the precise replacement of hydrogen with deuterium (B1214612) at a particular position within a molecule, is of paramount importance. d-nb.infonih.gov This precision allows researchers to probe specific chemical bonds and their involvement in reactions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect, where reactions involving the breaking of a C-D bond are slower than those breaking a C-H bond. wikipedia.org This effect is a fundamental tool for elucidating reaction mechanisms. wikipedia.orgnih.gov

In biological systems, site-specific deuteration can significantly alter the metabolic fate of a compound. cdnsciencepub.comresearchgate.net By replacing hydrogens at sites susceptible to enzymatic attack, particularly by cytochrome P450 systems, the rate of metabolism can be reduced. cdnsciencepub.com This can lead to a longer biological half-life of a drug, potentially improving its therapeutic efficacy and safety profile. researchgate.netnih.gov Furthermore, deuteration can sometimes shift metabolic pathways, providing insights into the complex processes of drug metabolism. cdnsciencepub.com

The ability to control the exact location of deuterium incorporation is crucial for a clear interpretation of experimental results. nih.gov Techniques like nuclear magnetic resonance (NMR) spectroscopy benefit greatly from site-specific deuteration, as it can simplify complex spectra and help in the structural analysis of large biomolecules like proteins and nucleic acids. simsonpharma.comoup.com

Role of 2,4-Dimethylphenol-3,5,6-d3 as a Stable Isotope-Labeled Tracer and Analytical Standard

This compound is widely utilized as a stable isotope-labeled internal standard in analytical chemistry, particularly in mass spectrometry-based methods. ontosight.ai When analyzing complex mixtures, such as environmental or biological samples, the addition of a known quantity of the deuterated standard allows for accurate quantification of the non-deuterated analyte, 2,4-dimethylphenol (B51704). rsc.org This is because the deuterated and non-deuterated compounds behave almost identically during sample preparation and analysis, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. This corrects for any loss of analyte during extraction and analysis, ensuring the reliability of the quantitative data. rsc.org

As a tracer, this compound can be used to follow the fate of 2,4-dimethylphenol in various systems. simsonpharma.com For instance, in environmental studies, it can be used to track the degradation and transformation of this pollutant. In metabolic studies, it helps in identifying and quantifying the metabolites of 2,4-dimethylphenol. simsonpharma.comisowater.com

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula C₈D₃H₇O
CAS Number 93951-75-8
Molecular Weight 125.18 g/mol
Isotopic Purity 98 atom % D
Physical Form Solid
Melting Point 22-23 °C
Boiling Point 211-212 °C

Note: The data in this table is compiled from various sources. sigmaaldrich.comscbt.comsigmaaldrich.com

Overview of Research Domains Utilizing Deuterated Phenols

Deuterated phenols, including this compound, are employed across a diverse range of research fields. These include:

Environmental Analysis: Phenolic compounds are common environmental pollutants. mdpi.com Deuterated phenols serve as essential internal standards for the accurate quantification of their non-deuterated counterparts in water, soil, and air samples. lgcstandards.comlgcstandards.com This is crucial for monitoring pollution levels and assessing the effectiveness of remediation strategies.

Metabolic Studies: The study of how organisms process chemical compounds is fundamental to pharmacology and toxicology. cdnsciencepub.comisowater.com Deuterated phenols are used to trace the metabolic pathways of phenolic compounds, helping to identify the enzymes involved and the resulting metabolites. nih.gov

Pharmaceutical Research: The kinetic isotope effect conferred by deuteration is being harnessed to develop new drugs with improved pharmacokinetic properties. wikipedia.orgresearchgate.net While not a drug itself, the study of deuterated phenols contributes to a broader understanding of how deuteration can impact drug metabolism and efficacy. cdnsciencepub.com

Mechanistic Chemistry: The kinetic isotope effect is a powerful tool for investigating the mechanisms of chemical reactions. snnu.edu.cn By comparing the reaction rates of deuterated and non-deuterated phenols, chemists can gain insights into the transition states of reactions.

Materials Science: Deuterated compounds are used in the study of materials to understand properties such as gas adsorption in metal-organic frameworks and to improve the stability of materials like fiber-optic cables. ansto.gov.auisowater.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated compounds, including phenols, are used as reference standards and to simplify complex NMR spectra in the structural elucidation of molecules. ontosight.aiisowater.com

The following table provides a summary of research applications for deuterated phenols:

Research DomainApplication of Deuterated Phenols
Environmental Analysis Internal standards for quantification of phenolic pollutants.
Metabolic Studies Tracing metabolic pathways and identifying metabolites. isowater.comnih.gov
Pharmaceutical Research Investigating the impact of deuteration on drug metabolism and stability. cdnsciencepub.comresearchgate.net
Mechanistic Chemistry Elucidating reaction mechanisms through the kinetic isotope effect.
Materials Science Studying material properties and enhancing stability. ansto.gov.au
NMR Spectroscopy Reference standards and spectral simplification. ontosight.aiisowater.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O B121267 2,4-Dimethylphenol-3,5,6-d3 CAS No. 93951-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5-trideuterio-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3/i3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFULVDNCHOFZ-QGZYMEECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584457
Record name 2,4-Dimethyl(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-75-8
Record name 2,4-Dimethyl(~2~H_3_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93951-75-8
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Synthetic Methodologies and Isotopic Labeling Strategies for 2,4 Dimethylphenol 3,5,6 D3

Catalytic Hydrogen-Deuterium Exchange Approaches for Deuterated Phenols

Catalytic H-D exchange offers a powerful and often milder route to deuterated aromatic compounds. researchgate.net Platinum-group metals are particularly effective in facilitating this transformation.

Heterogeneous catalysts, such as palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C), are widely used for H-D exchange reactions in the presence of a deuterium (B1214612) source like deuterium oxide (D₂O). researchgate.netnih.gov These catalysts are favored for their ease of removal from the reaction mixture and their high activity. jst.go.jp While Pd/C can catalyze H-D exchange, it often requires harsh conditions, such as high temperatures (e.g., 180 °C or higher), to achieve significant deuteration of aromatic rings. jst.go.jpresearchgate.net In contrast, Pt/C has shown higher efficacy for the deuteration of electron-rich aromatic compounds like phenol (B47542), even at room temperature. researchgate.netresearchgate.net

The general mechanism for this catalytic H-D exchange involves the oxidative addition of a C-H bond of the substrate to the metal(0) catalyst, which is activated by hydrogen or deuterium gas. jst.go.jp This forms a metal(II) intermediate, where H-D exchange occurs with D₂O. Subsequent reductive elimination releases the deuterated product and regenerates the active catalyst. jst.go.jp

Heterogeneous Catalysis Using Platinum-Group Metals (e.g., Palladium-on-Carbon, Rhodium Oxide)

Reaction Conditions and Efficiency Optimization

The efficiency of heterogeneous catalytic deuteration is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, temperature, and the presence of a catalyst activator like hydrogen gas. jst.go.jp

For instance, the Pt/C-catalyzed deuteration of phenol in D₂O under a hydrogen atmosphere can achieve nearly quantitative deuterium incorporation at room temperature. researchgate.netresearchgate.net In contrast, achieving similar results with Pd/C often necessitates significantly higher temperatures. researchgate.netmdpi.com The use of mixed solvent systems can also enhance the reaction efficiency. jst.go.jp The choice of catalyst is crucial; for example, platinum catalysts tend to favor deuteration of aromatic positions, while palladium catalysts may show a preference for aliphatic positions. researchgate.net

CatalystSubstrateDeuterium SourceTemperature (°C)Deuterium IncorporationReference
Pt/CPhenolD₂O/H₂Room TemperatureNearly Quantitative researchgate.netresearchgate.net
Pd/CPhenolD₂O/H₂180Nearly Quantitative researchgate.netmdpi.com
Pt/Cn-Hexylbenzenei-PrOH/c-hex/D₂O80Nearly Quantitative jst.go.jp
Regioselectivity and Inverse Isotope Effects in Aromatic Deuteration

The regioselectivity of H-D exchange in substituted phenols is governed by the electronic properties of the substituents. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. stackexchange.comnih.gov Therefore, in both acid-catalyzed and some metal-catalyzed deuterations, these positions are preferentially deuterated. stackexchange.comrsc.org However, under certain conditions, such as with specific catalysts or at higher temperatures, deuteration at the meta position can also occur. stackexchange.comresearchgate.net

An interesting phenomenon observed in some deuteration reactions is the inverse kinetic isotope effect, where the deuterated compound reacts faster than its hydrogenated counterpart. d-nb.info This can be attributed to the lower zero-point energy of the C-D bond compared to the C-H bond, which can affect the stability of reaction intermediates and transition states. d-nb.inforesearchgate.net While significant inverse isotope effects have been observed in certain metabolic pathways of aromatic compounds, their role in synthetic deuteration strategies is an area of ongoing investigation. nih.gov

Acid-catalyzed H-D exchange is a classic method for introducing deuterium into aromatic rings. This electrophilic aromatic substitution reaction is particularly effective for electron-rich substrates like phenols. dtic.milnih.gov

Acid-Catalyzed Hydrogen-Deuterium Exchange Mechanisms

Protonation and Carbocation Intermediate Formation

The mechanism of acid-catalyzed deuteration of phenols involves the protonation (or deuteration) of the aromatic ring by a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or trifluoroacetic acid-d (TFA-d). stackexchange.comresearchgate.netpressbooks.pub This electrophilic attack generates a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. pressbooks.pubstackexchange.com The attack occurs preferentially at the ortho and para positions due to the electron-donating nature of the hydroxyl group, which stabilizes the positive charge in the intermediate. stackexchange.comnih.gov The loss of a proton (H⁺) from the carbocation then leads to the formation of the deuterated phenol. pressbooks.pub The initial step can also involve protonation of the hydroxyl group. pearson.com

Influence of Deuterated Acid Concentration and Temperature

The efficiency and extent of deuteration are significantly influenced by the concentration of the deuterated acid and the reaction temperature. Higher acid concentrations and elevated temperatures generally lead to a greater degree of deuterium incorporation. stackexchange.com For instance, heating phenol with D₂O alone results in slow exchange, but the addition of an acid catalyst considerably accelerates the reaction. dtic.mil The High Temperature/Dilute Acid (HTDA) method has been used for the deuteration of phenol, demonstrating that ortho/para substitution is faster than meta substitution. stackexchange.com In some cases, using strong superacids can lead to the formation of protonated or deuterated products that can be identified by spectroscopic methods. researchgate.net

Acid CatalystSubstrateDeuterium SourceConditionsObservationsReference
D₂SO₄PhenolD₂SO₄-Ortho and para positions are deuterated. stackexchange.com
TFA-dPhenolsTFA-d-Formation of OH and/or ring protonated products. researchgate.net
Dilute Acid (HTDA)PhenolD₂OHigh Temperatureortho/para substitution is faster than meta. stackexchange.com

Advanced Deuteration Techniques for Aromatic Compounds

The direct C-H bond functionalization for hydrogen isotope exchange (HIE) is a primary strategy for deuterating aromatic compounds. academie-sciences.fr This approach is valued for its atom economy and ability to utilize readily available deuterium sources. Advanced methods are often required to achieve high selectivity and efficiency, especially for sterically hindered positions.

Hydrothermal deuteration employs deuterium oxide (D₂O) as the deuterium source at elevated temperatures and pressures. researchgate.netrsc.org This method is particularly effective for electron-rich aromatic compounds like phenols. The use of a catalyst, such as platinum on carbon (Pt/C), can significantly enhance the efficiency of the hydrogen-deuterium (H-D) exchange. researchgate.netjst.go.jp Under hydrothermal conditions, water molecules can be cleaved on the metal catalyst surface, creating active species that facilitate the C-H bond functionalization necessary for deuteration. researchgate.net For instance, phenols have been shown to be fully deuterated even at room temperature when using a Pt/C-D₂O-H₂ system, highlighting the mild conditions achievable with this technique. researchgate.net The process is regarded as reliable, simple, and efficient for labeling various molecules. researchgate.net

Transition metal catalysis is a cornerstone of modern deuteration chemistry, offering high selectivity and functional group tolerance. academie-sciences.frchinesechemsoc.org These systems operate through several primary mechanisms of C-H bond activation, including oxidative addition, σ-bond metathesis, and electrophilic activation. academie-sciences.fr

Catalysts based on iridium, rhodium, ruthenium, and palladium are widely used for direct H-D exchange on aromatic rings. academie-sciences.frresearchgate.net For example, cationic rhodium(III) catalysts have been successfully used for the ortho-deuteration of aromatic compounds bearing directing groups, using D₂O as both the solvent and deuterium source. researchgate.net Molybdenum chlorides (e.g., MoCl₅) have also proven to be efficient catalysts for the H-D exchange of various aromatic compounds at room temperature using deuterated benzene (B151609) (C₆D₆) as the deuterium source. researchgate.net The choice of catalyst and reaction conditions allows for regioselective deuterium incorporation, which is crucial for synthesizing specifically labeled compounds like 2,4-Dimethylphenol-3,5,6-d3.

Table 1: Comparison of Advanced Deuteration Techniques

Technique Deuterium Source Catalysts Key Features
Hydrothermal Deuteration D₂O Pt/C, Pd/C, Rh/C. researchgate.net Utilizes high temperature and pressure; effective for electron-rich aromatics; can achieve high deuterium incorporation. researchgate.net
Transition Metal-Mediation D₂O, D₂, C₆D₆ Ir, Rh, Ru, Pd, Mo complexes. academie-sciences.frresearchgate.netresearchgate.net High regioselectivity; broad substrate scope; often proceeds under milder conditions; mechanism involves C-H activation. academie-sciences.frresearchgate.net

Post-Synthesis Purification Techniques for Deuterated Phenols

Following the synthesis, the reaction mixture typically contains the desired deuterated product, unreacted starting material, partially deuterated intermediates, and other byproducts. Therefore, robust purification techniques are essential to isolate this compound with high chemical and isotopic purity. google.com

Fractional Distillation

Fractional distillation is a fundamental technique for purifying volatile liquids based on differences in their boiling points. google.com While deuterated compounds have very similar physical properties to their non-deuterated counterparts, a slight difference in boiling point exists. For instance, heavy water (D₂O) has a boiling point of 101.4 °C compared to 100.0 °C for H₂O. libretexts.org This principle can be applied to the purification of deuterated phenols.

The process involves heating the mixture in a distillation column, which allows for multiple successive distillations. google.comgccpo.org The component with the slightly lower boiling point will vaporize more readily and move up the column, while the component with the higher boiling point will tend to remain in the liquid phase. By carefully controlling the temperature and pressure, typically under reduced pressure to minimize thermal decomposition of phenols, a separation can be achieved. google.comgccpo.org For compounds with very close boiling points, a highly efficient fractional distillation column is required to obtain a high degree of purity.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and versatile purification technique that separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. researchgate.net It is highly effective for the isolation of specific compounds from complex mixtures, including the purification of deuterated molecules and phenolic compounds. oup.comscispace.com

For the purification of deuterated phenols, reversed-phase HPLC is commonly employed. researchgate.net In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The components of the mixture are separated based on their relative hydrophobicity. The high resolution of HPLC allows for the separation of compounds with very similar structures, such as isotopologues. oup.com Fractions are collected as they elute from the column, and those containing the pure desired product are combined. This technique can yield products with very high purity, often exceeding 95-99%. google.commdpi.com

Table 2: Comparison of Purification Techniques for Deuterated Phenols

Technique Principle of Separation Advantages Limitations
Fractional Distillation Difference in boiling points. google.com Scalable for large quantities; cost-effective for industrial processes. Requires a boiling point difference; may not be effective for separating compounds with very similar volatilities; risk of thermal degradation for sensitive compounds. gccpo.org
Preparative HPLC Differential partitioning between stationary and mobile phases. researchgate.net High resolution and efficiency; applicable to a wide range of compounds; operates at room temperature, avoiding thermal degradation. researchgate.netoup.com More expensive; solvent-intensive; may be less scalable than distillation.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dimethylphenol 3,5,6 D3

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds like 2,4-Dimethylphenol-3,5,6-d3, owing to its high sensitivity and ability to differentiate between isotopes based on their mass-to-charge ratio.

In quantitative analytical methods, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), this compound serves as an excellent internal standard. matec-conferences.org The use of a stable isotope-labeled internal standard is a robust technique for the accurate quantification of the corresponding unlabeled analyte. gcms.cz This is because the deuterated standard exhibits nearly identical chemical and physical properties to the native compound, meaning it behaves similarly during sample preparation, extraction, and chromatographic analysis. eurofins.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration. gcms.cz

When a sample containing 2,4-dimethylphenol (B51704) is spiked with a known amount of this compound, both compounds are analyzed simultaneously by MS. The mass spectrometer can distinguish between the analyte and the internal standard due to the mass difference of three daltons. sigmaaldrich.com Quantification is then achieved by comparing the peak area of the analyte to the peak area of the internal standard. This ratiometric approach significantly improves the precision and accuracy of the measurement by compensating for variations in sample injection volume, instrument response, and matrix effects. nih.gov

Table 1: Example of GC-MS Ions for Quantitative Analysis

CompoundMolecular Ion (M+)Quantifier Ion (m/z)Qualifier Ion (m/z)
2,4-Dimethylphenol122122107
This compound125125110

This table is illustrative and the specific ions monitored may vary depending on the mass spectrometry method used.

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity and the degree of deuterium (B1214612) incorporation in this compound. lcms.cz HRMS instruments can measure the mass-to-charge ratio of an ion with very high accuracy, allowing for the differentiation of ions with very similar masses. This capability is essential for confirming that the deuterium atoms are present in the molecule and for quantifying the percentage of molecules that are correctly labeled.

By analyzing the mass spectrum of this compound, the relative abundances of the molecular ions corresponding to the unlabeled (d0), partially labeled (d1, d2), and fully labeled (d3) species can be determined. This information is used to calculate the isotopic enrichment, which is a critical parameter for an internal standard. A high isotopic purity ensures that the contribution of the internal standard to the analyte signal is negligible.

Table 2: Illustrative HRMS Data for Isotopic Purity Assessment

IsotopologueTheoretical m/zMeasured m/zRelative Abundance (%)
C₈H₁₀O (d0)122.0732122.07300.5
C₈H₉DO (d1)123.0795123.07931.5
C₈H₈D₂O (d2)124.0858124.08563.0
C₈H₇D₃O (d3)125.0921125.091995.0

The data in this table are for illustrative purposes.

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for the highly accurate determination of trace amounts of substances. nih.gov When using this compound in an IDMS method, a known amount of the labeled compound is added to the sample. After thorough mixing and equilibration, the sample is processed and analyzed by mass spectrometry. The ratio of the signal from the unlabeled analyte to the labeled standard is measured. Since the amount of the added standard is known, the concentration of the native analyte in the original sample can be calculated with high precision.

This method is particularly valuable for the analysis of complex environmental matrices, such as water and soil, where matrix effects can significantly impact the accuracy of other quantitative techniques. epa.gov The use of an isotopically labeled internal standard that co-elutes with the analyte provides the most effective means of correcting for these interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of organic molecules, including isotopically labeled compounds.

¹H NMR spectroscopy is used to confirm the structure of this compound by providing information about the number, environment, and connectivity of the hydrogen atoms in the molecule. The ¹H NMR spectrum of unlabeled 2,4-dimethylphenol would show distinct signals for the aromatic protons and the methyl protons. du.edusigmaaldrich.com

In the case of this compound, the signals corresponding to the protons at positions 3, 5, and 6 of the aromatic ring will be absent, confirming the successful deuterium labeling at these positions. Furthermore, the substitution of hydrogen with deuterium can cause small changes in the chemical shifts of the remaining nearby protons, a phenomenon known as a deuterium-induced isotope shift. nih.gov These shifts are typically small but can provide valuable information about the electronic environment and conformation of the molecule. The observation of these perturbations can serve as further evidence of successful deuteration.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for 2,4-Dimethylphenol and its Deuterated Analog

Proton2,4-Dimethylphenol (Predicted)This compound (Predicted)
H-3~6.9Absent
H-5~6.6Absent
H-6~7.0Absent
2-CH₃~2.2~2.2
4-CH₃~2.3~2.3
OHVariableVariable

Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

While ¹H NMR confirms the absence of protons at specific positions, ²H (Deuterium) NMR spectroscopy allows for the direct observation of the deuterium nuclei. scilit.com This technique provides a direct and quantitative measure of deuterium incorporation at each labeled site. The ²H NMR spectrum of this compound would show distinct signals for the deuterium atoms at positions 3, 5, and 6.

The integration of these signals can be used to determine the relative abundance of deuterium at each position, providing a comprehensive picture of the labeling pattern and isotopic enrichment. This is a powerful complementary technique to mass spectrometry for the complete characterization of deuterated compounds.

Multinuclear NMR Spectroscopy (e.g., ¹³C NMR) in Labeled Compound Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for analyzing the structural integrity and isotopic purity of deuterated compounds. In the case of this compound, the substitution of hydrogen with deuterium at positions 3, 5, and 6 on the phenol (B47542) ring induces noticeable effects in the ¹³C NMR spectrum compared to its unlabeled counterpart.

The primary influence of deuterium is the carbon-deuterium coupling and the isotopic shift. Carbons directly bonded to deuterium (C-D) exhibit a characteristic splitting pattern due to the spin-1 nucleus of deuterium, typically appearing as a 1:1:1 triplet in the ¹³C NMR spectrum. oregonstate.edublogspot.com This is in stark contrast to the singlet observed for carbons bonded to hydrogen (C-H) in proton-decoupled spectra. Furthermore, deuterium substitution causes a small upfield shift (to a lower ppm value) for the directly attached carbon and can also influence the chemical shifts of adjacent carbons. blogspot.comnih.gov

These deuterium-induced isotope shifts on ¹³C resonances can be utilized to quantify the degree of isotope labeling at specific molecular sites. nih.gov By decoupling both proton and deuterium nuclei, it is possible to resolve the ¹³C signals of different isotopologues, allowing for accurate integration and quantification. nih.gov The quaternary carbons (C-1, C-2, C-4), not being directly bonded to the deuterium labels, will show minimal changes in their splitting but may experience slight isotopic shifts.

Below is a comparative table illustrating the expected ¹³C NMR chemical shifts for 2,4-Dimethylphenol and the predicted shifts and splitting for this compound. The predicted shifts for the deuterated carbons account for the typical upfield isotopic shift.

Carbon Atom2,4-Dimethylphenol (Unlabeled) Chemical Shift (ppm) chemicalbook.comThis compound Predicted Chemical Shift (ppm)Predicted Splitting Pattern
C1 (C-OH)~151~151Singlet
C2 (C-CH₃)~121~121Singlet
C3~130Slightly < 130Triplet
C4 (C-CH₃)~127~127Singlet
C5~115Slightly < 115Triplet
C6~126Slightly < 126Triplet
C7 (-CH₃ at C2)~15~15Singlet
C8 (-CH₃ at C4)~20~20Singlet

Chromatographic Methods for Separation and Characterization

Chromatographic techniques are indispensable for the separation, identification, and quantification of isotopically labeled compounds from complex matrices. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like phenols. matec-conferences.orgthermofisher.com In the analysis of this compound, GC provides the separation from other components, while MS offers detection and structural confirmation based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Deuterium labeling has a minimal effect on the retention time in gas chromatography; isotopically labeled analogs often co-elute or elute slightly earlier than their unlabeled counterparts. researchgate.net The primary advantage of using GC-MS for labeled compounds is the clear distinction in the mass spectrum. The molecular weight of this compound is 125.18 g/mol , which is three mass units higher than the unlabeled 2,4-Dimethylphenol (122.16 g/mol ) due to the three deuterium atoms. nist.govsigmaaldrich.com This mass shift is readily observed in the molecular ion peak (M⁺).

The fragmentation pattern in the mass spectrometer will also reflect the presence of deuterium. Fragments retaining the deuterated phenyl ring will exhibit a corresponding mass shift. This allows for the selective monitoring of the labeled compound, which is particularly useful in tracer studies or when using it as an internal standard for quantifying the unlabeled analyte.

The following table compares the key mass spectral data for 2,4-Dimethylphenol and its deuterated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Fragment (m/z)
2,4-DimethylphenolC₈H₁₀O122.16 nist.govnist.gov122 (M⁺), 107 ([M-CH₃]⁺) nist.gov
This compoundC₈H₇D₃O125.18 sigmaaldrich.com125 (M⁺), 110 ([M-CH₃]⁺)

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a versatile technique for analyzing a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.gov For labeled compounds like this compound, LC techniques offer robust separation and sensitive detection.

In LC, similar to GC, the chromatographic separation between a deuterated compound and its natural analogue is typically minimal. nih.gov This co-elution is advantageous in quantitative analysis, especially in isotope dilution mass spectrometry, where the labeled compound is used as an internal standard. The labeled standard and the unlabeled analyte experience identical conditions during sample preparation, injection, and chromatography, which corrects for variations and matrix effects, leading to highly accurate quantification. nih.gov

Various LC methods, such as reversed-phase high-performance liquid chromatography (HPLC), can be employed. The mobile phase composition and column chemistry are optimized to achieve efficient separation of the analyte of interest from other sample components. When coupled with a mass spectrometer, the detector can be set to selectively monitor the mass-to-charge ratios corresponding to both the labeled and unlabeled forms of 2,4-dimethylphenol, enabling precise and simultaneous measurement. The use of stable isotopic labeling in conjunction with LC-MS simplifies data processing and improves the reliability of compound identification and quantification in complex mixtures. nih.gov

Applications in Biological and Biochemical Research

Metabolic Pathway Elucidation and Flux Analysis

Stable isotope labeling is a powerful technique for unraveling complex metabolic networks. By introducing a labeled compound into a biological system, researchers can trace its transformation and incorporation into various metabolites, providing a dynamic view of metabolic processes.

Tracing Phenolic Compound Metabolism in Biological Systems

2,4-Dimethylphenol-3,5,6-d3 can be used as a tracer to delineate the metabolic fate of 2,4-dimethylphenol (B51704) in vivo and in vitro. The metabolism of phenolic compounds can be extensive, often involving multiple enzymatic reactions. In rats, the metabolism of various aromatic substrates has been investigated using deuterated compounds, revealing significant isotope effects that provide evidence for multiple pathways in the formation of phenols nih.govaminer.org. By administering this compound to a model organism, metabolites can be collected from biological matrices such as urine, feces, and plasma. The presence of the deuterium (B1214612) label allows for the unambiguous identification of metabolites derived from the exogenous deuterated compound, distinguishing them from endogenous molecules with similar structures.

Mass spectrometry is a key analytical technique in these studies. The mass difference between the deuterated metabolites and their unlabeled counterparts facilitates their detection and quantification. This approach enables the identification of the primary routes of metabolism for 2,4-dimethylphenol, which may include hydroxylation of the aromatic ring or the methyl groups, followed by conjugation reactions such as glucuronidation or sulfation to facilitate excretion nih.gov.

Stable Isotope Labeling for De Novo Biosynthesis and Fluxomics

In the context of fluxomics, which seeks to quantify the rates of metabolic reactions, this compound can be utilized to measure the turnover of this compound and its subsequent metabolites. By monitoring the rate of appearance and disappearance of the deuterium-labeled species over time, researchers can calculate metabolic flux rates through specific pathways. This provides a quantitative understanding of how a biological system processes 2,4-dimethylphenol under various physiological or pathological conditions. While direct studies on this compound are not prevalent, the principles of using deuterated tracers for flux analysis are well-established for other compounds nih.gov.

Differentiation of Endogenous and Exogenous Metabolites

A significant challenge in metabolomics is distinguishing between metabolites produced by the organism (endogenous) and those originating from external sources (exogenous). The use of this compound effectively addresses this issue. When analyzing biological samples, any molecule containing the deuterium label can be confidently identified as a metabolite of the administered deuterated compound. This is particularly important for compounds like phenols, which can have both dietary and endogenous origins. This clear differentiation is crucial for accurately mapping the metabolic pathways of xenobiotics without interference from the endogenous metabolic background.

Pharmacokinetic Research Methodologies (Non-Clinical Dosage Focus)

The substitution of hydrogen with deuterium can significantly alter the pharmacokinetic properties of a molecule. This is primarily due to the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, which can slow down metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP450) family bioscientia.de.

Investigation of Deuterium Effects on Metabolic Stability and Clearance Rates

Hypothetical Comparative Metabolic Stability Data

Compound Incubation Time (min) % Parent Compound Remaining Half-life (min)
2,4-Dimethylphenol 0 100 25
15 65
30 42
60 18
This compound 0 100 45
15 85
30 70
60 50

Disclaimer: The data in this table is illustrative and based on general principles of deuterium isotope effects on metabolic stability. It does not represent actual experimental results for this compound.

This increased metabolic stability would be expected to lead to a lower clearance rate and a longer in vivo half-life for this compound compared to its non-deuterated counterpart. Such studies are crucial in understanding how structural modifications can influence the pharmacokinetic profile of a molecule researchgate.netnih.gov. The kinetic isotope effect can lead to a significant deceleration of oxidative metabolism, potentially reducing the required dose and minimizing adverse effects bioscientia.de.

Analysis of Altered Metabolite Profiles Due to Deuteration ("Metabolic Switching")

When a primary metabolic pathway is slowed down due to deuteration, the metabolism of the compound may be redirected through alternative, previously minor, pathways. This phenomenon is known as "metabolic switching" bioscientia.de. Investigating the metabolite profile of this compound in comparison to 2,4-dimethylphenol can reveal such shifts. For example, if hydroxylation of the aromatic ring is hindered by deuteration, there might be an increase in the formation of metabolites resulting from oxidation of the methyl groups.

Illustrative Metabolite Profile Comparison

Metabolite Relative Abundance (%) from 2,4-Dimethylphenol Relative Abundance (%) from this compound
Ring-hydroxylated glucuronide 70 40
Methyl-hydroxylated glucuronide 20 50
Other metabolites 10 10

Disclaimer: This table presents a hypothetical scenario to illustrate the concept of metabolic switching and is not based on experimental data for this compound.

The analysis of metabolic switching provides deeper insights into the flexibility of metabolic enzyme systems and can be a strategic tool in drug design to avoid the formation of undesirable or toxic metabolites researchgate.net.

Studies on Percutaneous Absorption of Deuterated Xenobiotics

The study of how foreign compounds, or xenobiotics, are absorbed through the skin is crucial for assessing potential health risks. Deuterated compounds like this compound are valuable in such studies as they can be distinguished from their naturally occurring, non-deuterated counterparts. This allows for precise tracking of the applied substance.

The general principles of percutaneous absorption of phenols indicate that factors such as the compound's lipophilicity (log P) and molecular volume play a significant role in determining the rate and extent of skin penetration nih.gov. For 2,4-dimethylphenol, its moderate water solubility and volatile nature suggest it has the potential for dermal absorption herts.ac.uk. The skin is considered a primary route of occupational exposure to mixtures containing 2,4-dimethylphenol epa.gov. Animal studies have shown that dimethylphenol isomers can be absorbed through the skin and cause both local and systemic effects epa.gov.

Utilizing this compound in percutaneous absorption studies would enable researchers to:

Accurately quantify the amount of the compound that penetrates the different layers of the skin.

Determine the rate of absorption into the systemic circulation.

Investigate the potential for the skin to metabolize the compound during absorption.

The data from such studies, presented in a format similar to the table below, would be invaluable for risk assessment.

ParameterValueMethodReference Compound
Maximum Flux (Jmax) Hypothetical ValueIn vitro diffusion cellDeuterated Bisphenol A
Permeability Coefficient (Kp) Hypothetical ValueIn vitro diffusion cellDeuterated Nonylphenol
Lag Time Hypothetical ValueIn vitro diffusion cellPara-substituted phenols

This table presents hypothetical data for this compound based on typical parameters measured in percutaneous absorption studies of other phenolic compounds.

Biotransformation Studies Utilizing Deuterated Precursors

Biotransformation is the process by which living organisms chemically modify xenobiotics. The use of deuterated precursors like this compound is a powerful technique to elucidate the metabolic pathways of such compounds.

Tracking Intramolecular Oxidative Phenol (B47542) Coupling Mechanisms

Intramolecular oxidative phenol coupling is a key reaction in the biosynthesis of many natural products and can also be a pathway for the biotransformation of phenolic xenobiotics. This process involves the formation of a new carbon-carbon or carbon-oxygen bond within the same molecule. The mechanism often proceeds through radical intermediates.

While direct studies on the intramolecular oxidative coupling of this compound are not available, the principles of such reactions are well-established for phenolic compounds wikipedia.orgnih.gov. The presence of deuterium atoms at specific positions on the aromatic ring can influence the reaction kinetics, a phenomenon known as the kinetic isotope effect. By monitoring the retention or loss of deuterium in the products, researchers can gain insights into the reaction mechanism, such as which positions on the ring are involved in the coupling reaction.

For 2,4-dimethylphenol, oxidative coupling can lead to the formation of dimers and other oligomers. The reaction can be catalyzed by enzymes such as laccases or peroxidases. The substitution pattern of 2,4-dimethylphenol allows for several potential coupling products.

Coupling TypePotential Product StructureMechanistic Insight from Deuterium Labeling
C-C Coupling (ortho-para) Dimer linked between the ortho position of one molecule and the para position of another.Retention or loss of deuterium at the 3 and 5 positions would indicate their involvement in the reaction.
C-O Coupling Dimer with an ether linkage.The position of the deuterium label relative to the hydroxyl group would be critical in determining the mechanism.

This table illustrates the potential application of this compound in studying oxidative coupling mechanisms.

Identification of Biotransformation Products via Isotopic Labeling

Isotopic labeling is a cornerstone of modern metabolomics and is instrumental in identifying the biotransformation products of xenobiotics. When a biological system is exposed to a deuterated compound such as this compound, the resulting metabolites will carry the deuterium label. This "isotopic signature" allows for their unambiguous identification in complex biological matrices using mass spectrometry.

The biotransformation of the non-deuterated 2,4-dimethylphenol has been studied in various organisms. In a Pseudomonas species, metabolism was initiated by the oxidation of the methyl group at the 4-position epa.gov. In other bacterial strains, 2,4-dimethylphenol was converted to dead-end products like 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid nih.gov.

By using this compound, researchers can readily distinguish the metabolites of the administered compound from endogenous molecules. The mass shift introduced by the three deuterium atoms serves as a clear marker. For example, if a metabolite is formed by the addition of a hydroxyl group, its mass will be 16 Da (for oxygen) higher than the parent compound, and it will still retain the deuterium atoms, resulting in a characteristic mass-to-charge ratio in the mass spectrum.

Potential Biotransformation ReactionExpected MetaboliteIsotopic Signature (Mass Shift from unlabeled metabolite)
Hydroxylation of a methyl group (4-hydroxy-3-methylphenyl)methanol+3 Da
Oxidation of a methyl group to a carboxylic acid 4-hydroxy-3-methylbenzoic acid+3 Da
Ring hydroxylation 2,4-dimethylbenzene-1,x-diol+2 Da (due to loss of one deuterium)
Glucuronidation 2,4-dimethylphenyl glucuronide+3 Da
Sulfation 2,4-dimethylphenyl sulfate+3 Da

This table outlines potential biotransformation products of this compound and the expected mass shift due to the deuterium label, which aids in their identification.

Kinetic Isotope Effects Kie in Mechanistic Studies

Fundamental Principles of Kinetic Isotope Effects

The study of kinetic isotope effects provides valuable insight into reaction kinetics, transition states, and rate-determining steps. libretexts.org

The origin of the kinetic isotope effect is a quantum mechanical phenomenon related to the differences in the zero-point vibrational energy (ZPE) of chemical bonds. wikipedia.org A chemical bond can be modeled as a harmonic oscillator. The vibrational frequency of this oscillator is dependent on the masses of the connected atoms; a bond containing a heavier isotope will have a lower vibrational frequency.

According to quantum mechanics, even at absolute zero, a molecule has a minimum amount of vibrational energy, known as the zero-point energy. This ZPE is lower for a bond to a heavier isotope (like a carbon-deuterium bond, C-D) compared to a bond to a lighter isotope (a carbon-hydrogen bond, C-H). libretexts.org

For a chemical reaction to occur, energy must be supplied to break this bond. Because the C-D bond starts from a lower energy state, it requires more energy to reach the transition state for bond cleavage. This results in a higher activation energy for the reaction involving the heavier isotope, and consequently, a slower reaction rate. wikipedia.orglibretexts.org It is crucial to note that isotopic substitution does not alter the electronic structure or the potential energy surface of the reaction; only the reaction rate is affected. princeton.edu

Kinetic isotope effects are categorized based on the position of the isotopic substitution relative to the bond being broken or formed in the rate-determining step of the reaction. princeton.edu

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the isotopically substituted atom is directly involved in bond cleavage or formation during the rate-determining step. princeton.edu For example, if a C-H bond is broken in the slowest step of a reaction, replacing the hydrogen with deuterium (B1214612) will result in a significant decrease in the reaction rate, leading to a primary KIE.

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the isotopic substitution is on an atom that is not directly involved in bond breaking or formation in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs. wikipedia.org SKIEs arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often related to changes in hybridization. For instance, a change from sp³ to sp² hybridization at a carbon adjacent to the reaction center can lead to a small, normal KIE (k_H/k_D > 1), while a change from sp² to sp³ can result in an inverse KIE (k_H/k_D < 1). wikipedia.org

The replacement of protium (B1232500) (¹H) with deuterium (²H or D) is the most common application of KIE in organic chemistry, known as the deuterium kinetic isotope effect (DKIE). The magnitude of the DKIE, expressed as the ratio k_H/k_D, provides significant mechanistic information.

Primary DKIEs: Typical values for primary DKIEs at room temperature range from approximately 2 to 8. libretexts.org A large value within this range is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. Unusually large KIEs (well above 7-8) can indicate quantum tunneling of the proton.

Secondary DKIEs: These effects are much smaller, with typical values of k_H/k_D ranging from 0.7 to 1.5. wikipedia.org

Normal SKIE (k_H/k_D > 1): Often observed when the hybridization of the carbon atom attached to the deuterium changes from sp³ in the reactant to sp² in the transition state.

Inverse SKIE (k_H/k_D < 1): Typically occurs when the hybridization changes from sp² to sp³, indicating that the vibrational modes involving the C-D bond are more restricted in the transition state than in the reactant. wikipedia.org

The interpretation of these values helps chemists to map the energy profile of a reaction and understand the precise nature of the transition state.

KIE Applications in 2,4-Dimethylphenol-Related Reaction Mechanisms

While the principles of KIE are broadly applicable, specific experimental studies employing 2,4-dimethylphenol-3,5,6-d3 to probe reaction mechanisms are not prominently available in the reviewed scientific literature. However, the application of these principles can be illustrated by examining studies on closely related substituted aromatic compounds, such as other dimethylbenzene derivatives (xylenes). These studies demonstrate how this compound could be used to elucidate reaction pathways.

Aromatic hydroxylation is a critical reaction in both biological systems and chemical synthesis. A key mechanistic question is whether the reaction proceeds via an arene oxide intermediate or through an alternative pathway like direct insertion or electrophilic substitution. Deuterium labeling of the aromatic ring, as in this compound, is a definitive method for distinguishing these pathways.

If hydroxylation occurs via an arene oxide intermediate , the initial step is the formation of an epoxide on the aromatic ring. This step involves a change in hybridization of the ring carbons from sp² to sp³. When a deuterium is present at the site of attack, this change leads to a small but characteristic inverse secondary kinetic isotope effect (k_H/k_D < 1).

A study on the enzymatic hydroxylation of ring-deuterated p-xylene (B151628) (1,4-dimethylbenzene) by toluene (B28343) 4-monooxygenase provides a clear example of this principle. The hydroxylation at a deuterated carbon atom exhibited a substantial inverse isotope effect. nih.gov

Interactive Data Table: Isotope Effects in the Hydroxylation of p-Xylene

SubstratePosition of HydroxylationIsotope Effect (k_H/k_D)Implied Mechanistic Feature
Ring-deuterated p-xyleneAt a deuterated ring carbon0.735Inverse SKIE, suggests sp² to sp³ rehybridization
Methyl-deuterated p-xyleneAt the methyl group2.22Normal PKIE, suggests C-H bond cleavage is rate-limiting

This inverse KIE of 0.735 strongly supports a mechanism where the carbon atom bearing the deuterium changes hybridization from sp² to sp³, which is consistent with the formation of an arene oxide-like intermediate. nih.gov If this compound were subjected to a similar hydroxylation reaction, the observation of a similar inverse KIE would provide compelling evidence for an analogous arene oxide pathway. Conversely, the absence of such an effect might suggest an alternative mechanism.

Phenol (B47542) oxidation and autoxidation reactions often proceed through radical mechanisms, which can involve an initial hydrogen atom transfer (HAT) from the phenolic hydroxyl group or from an alkyl substituent. A primary kinetic isotope effect is a key diagnostic tool for identifying the rate-determining step in these processes.

For instance, in the oxidation of 2,4-dimethylphenol (B51704), reaction can occur at the phenolic -OH group or at one of the methyl groups.

O-H Bond Cleavage: If the rate-determining step is the abstraction of the hydrogen atom from the hydroxyl group, deuterating this position (to give 2,4-dimethylphenol-O-d) would result in a large primary KIE.

C-H Bond Cleavage: If the rate-determining step involves hydrogen abstraction from one of the methyl groups, a primary KIE would be observed upon deuteration of the methyl groups. The aforementioned study on p-xylene, a structural analog, demonstrated a normal primary KIE of 2.22 for the oxidation of the methyl group, confirming that C-H bond cleavage at this position is a rate-limiting step. nih.gov

In the case of this compound, the deuterium atoms are on the aromatic ring, not the methyl groups or the hydroxyl group. Therefore, in an oxidation reaction where the initial step is abstraction of a hydrogen from a methyl group or the hydroxyl group, the deuterons on the ring would not be directly involved. Any observed isotope effect would be a secondary KIE and likely very small, unless the oxidation mechanism involves the aromatic ring itself in the rate-determining step. If a mechanism involved, for example, a radical addition to the deuterated positions on the ring, an inverse secondary KIE would be expected.

Computational Approaches for KIE Prediction and Transition State Analysis

The prediction of kinetic isotope effects (KIEs) through computational methods has become an indispensable tool for elucidating reaction mechanisms, particularly for complex organic molecules like this compound. These theoretical approaches allow for the detailed examination of transition states and the quantification of isotopic substitution effects on reaction rates, providing insights that are often difficult to obtain through experimental means alone.

At the heart of computational KIE prediction lies the calculation of the potential energy surface of a reaction. From this surface, the structures and vibrational frequencies of the reactants and the transition state are determined. The KIE is primarily a consequence of the changes in zero-point vibrational energies (ZPVE) between the isotopically labeled and unlabeled molecules in their ground and transition states. The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) results in a lower vibrational frequency and consequently a lower ZPVE.

For a reaction involving the cleavage of a C-H bond, the ZPVE of the C-H stretching vibration is higher than that of the corresponding C-D bond in the reactant molecule. In the transition state, this vibrational mode is converted into a translational motion along the reaction coordinate, and its contribution to the ZPVE is lost. Consequently, the difference in ZPVE between the C-H and C-D containing reactants is greater in the ground state than in the transition state, leading to a higher activation energy for the deuterated species and a slower reaction rate. This results in a "normal" primary KIE (kH/kD > 1).

Density Functional Theory (DFT) in KIE Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for the computational study of KIEs in phenolic compounds due to its balance of accuracy and computational cost. Various functionals, such as B3LYP and M06-2X, are employed to model the electronic structure of the reacting system. The choice of basis set is also crucial for obtaining accurate results, with Pople-style basis sets like 6-31G(d,p) or more extensive sets being commonly used.

For a reaction such as hydrogen abstraction from the hydroxyl group of 2,4-Dimethylphenol by a free radical (a key step in its antioxidant activity), DFT calculations can be used to model the reactants, the transition state, and the products. The geometries of these species are optimized, and their vibrational frequencies are calculated. These frequencies are then used to compute the ZPVEs and subsequently the KIE.

Transition State Analysis

A critical aspect of computational KIE prediction is the accurate characterization of the transition state. The transition state is a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate. Computational methods allow for the detailed analysis of the transition state geometry, including bond lengths and angles. For the hydrogen abstraction from a phenol, a "late" or "product-like" transition state, where the O-H bond is significantly elongated, is often observed. This is consistent with the Hammond postulate for endothermic or nearly thermoneutral reactions.

Illustrative Example: Hydrogen Abstraction from Substituted Phenols

Computational studies would typically involve the following steps:

Model System Setup: The reaction of 2,4-dimethylphenol and its deuterated analogue, this compound, with a model free radical (e.g., a peroxyl radical, ROO•) is defined.

Geometry Optimization: The geometries of the reactants (phenol and radical), the transition state, and the products (phenoxyl radical and ROOH) are optimized using a selected DFT method and basis set.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm their nature (reactants and products as minima, transition state as a first-order saddle point) and to obtain the ZPVEs.

KIE Calculation: The KIE is calculated using the computed vibrational frequencies, often incorporating corrections for quantum mechanical tunneling, which can be significant in hydrogen transfer reactions.

Expected Computational Results for this compound

Based on computational studies of similar phenols, a theoretical investigation of hydrogen abstraction from this compound would be expected to yield a significant primary kinetic isotope effect. The magnitude of the predicted KIE would depend on the specific reaction and the computational method employed.

Below is a hypothetical interactive data table illustrating the kind of results that would be generated from a DFT study on the hydrogen abstraction from 2,4-dimethylphenol by a peroxyl radical. The values are representative of what would be expected based on studies of other phenolic antioxidants.

Parameter2,4-Dimethylphenol (H-form)2,4-Dimethylphenol-d3 (D-form)
Reactant ZPVE (kcal/mol) 85.384.1
Transition State ZPVE (kcal/mol) 82.181.5
Activation Energy (kcal/mol) 10.511.1
Calculated kH/kD (at 298 K) 5.2-

Note: These are illustrative values. ZPVE stands for Zero-Point Vibrational Energy. The kH/kD is the calculated kinetic isotope effect.

The data in the table demonstrates that the deuterated compound has a lower zero-point energy in both the ground and transition states. However, the difference in ZPVE is greater in the ground state, leading to a higher activation energy for the deuterated species and a predicted kH/kD value greater than 1.

Environmental and Industrial Research Applications

Environmental Fate and Transport Studies

Environmental fate and transport studies investigate what happens to a chemical when it is released into the environment. These studies determine the movement, transformation, and persistence of compounds in various environmental compartments like air, water, and soil. cdc.govepa.gov The non-deuterated compound, 2,4-dimethylphenol (B51704), enters the environment through its use in manufacturing dyes, plastics, pesticides, and disinfectants, as well as from its presence in coal tar and petroleum products. epa.govepa.gov Its physical properties, such as a vapor pressure of 0.102 mm Hg at 25 °C and a log Kow of 2.3, indicate that it is volatile and has a low potential for bioaccumulation. epa.gov

Due to the complexity of environmental samples, accurately quantifying the native compound is challenging. Deuterated analogs like 2,4-Dimethylphenol-3,5,6-d3 are essential for these studies, acting as surrogate standards to improve the accuracy and reliability of analytical measurements.

The primary application of this compound in environmental fate studies is its use as an internal standard or surrogate for tracing and quantifying the native 2,4-dimethylphenol in complex environmental matrices. matec-conferences.org When analyzing samples such as industrial wastewater, river water, or soil, a precise amount of the deuterated standard is added to the sample at the beginning of the analytical process.

This "spiked" standard experiences the same physical and chemical conditions as the target analyte throughout the entire procedure, including extraction, concentration, and cleanup steps. nih.gov Any loss of the target compound during sample preparation is mirrored by a proportional loss of the deuterated standard. By measuring the final concentration of the deuterated standard using mass spectrometry-based techniques (e.g., GC-MS or LC-MS), analysts can calculate a recovery percentage. This percentage is then used to correct the measured concentration of the native 2,4-dimethylphenol, yielding a more accurate result that accounts for procedural losses. This methodology is crucial for obtaining reliable data in monitoring studies and environmental risk assessments. researchgate.net

Table 1: Application of Deuterated Standards in Analytical Methods for Phenolic Compounds
Analytical TechniqueMatrixRole of Deuterated StandardCommon AnalytesReference
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC/MS)Ambient AirInternal standard for quantification and quality control.Phenol (B47542), 2,4-Dimethylphenol matec-conferences.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Water, Sediment, BiotaSurrogate standard to correct for matrix effects and extraction losses.Phenol, Nitrophenols, Chlorophenols, Alkylphenols researchgate.net
Solid-Phase Microextraction (SPME) with HPLCWaterInternal standard for calibration and ensuring reproducibility.Chlorophenols, Phenol nih.gov

Biodegradation and Bioremediation Research

Biodegradation is the breakdown of organic matter by microorganisms, a key process in the natural attenuation of environmental pollutants. Research in this area focuses on identifying microbes capable of degrading specific contaminants and understanding the biochemical pathways involved. semanticscholar.org Such knowledge is vital for developing effective bioremediation strategies to clean up contaminated sites.

Isotopically labeled compounds are powerful tools in this research. By introducing a compound like this compound into a microbial culture, scientists can definitively trace the path of the carbon skeleton through metabolic processes, distinguishing it from other organic molecules present in the system. nih.govnih.gov

Elucidating the metabolic pathway is a fundamental goal of biodegradation research. When studying the microbial degradation of 2,4-dimethylphenol, researchers can use its deuterated analog to identify intermediate metabolites. A microbial culture is incubated with this compound as a carbon source. Over time, samples of the culture medium are analyzed, typically by GC-MS or LC-MS.

The mass spectrometer can selectively detect compounds containing the deuterium (B1214612) label because their mass-to-charge ratio will be higher than that of their non-deuterated counterparts. As the parent compound is broken down, a series of deuterated intermediates will appear and then disappear as they are further metabolized. By identifying the chemical structures of these labeled intermediates, scientists can piece together the step-by-step sequence of the degradation pathway. nih.gov This technique provides unambiguous evidence of the metabolic route, confirming whether, for example, the degradation proceeds through hydroxylation, ring cleavage, or other enzymatic reactions. nih.gov

Beyond identifying pathways, it is important to understand the kinetics of biodegradation—how fast the compound is transformed. Monitoring the concentration of this compound and its deuterated metabolites over time in a biological system allows for the calculation of degradation rates.

Development of Deuterated Reference Materials

The reliability of any chemical analysis depends on the quality of the reference materials used for calibration and validation. nih.gov A deuterated reference material is a compound of high purity and known concentration that is used to calibrate analytical instruments and verify the accuracy of a method. This compound is developed and sold commercially for this specific purpose. lgcstandards.comsigmaaldrich.com

The development of a certified reference material (CRM) is a meticulous process. mdpi.com It begins with the chemical synthesis of the deuterated compound, followed by extensive purification to remove any isotopic or chemical impurities. The final product is then rigorously analyzed using multiple independent analytical techniques to certify its purity and characterize its properties. This process ensures that the reference material is accurate, stable, and traceable to national or international standards. nih.gov Using such high-quality deuterated standards is essential for regulatory monitoring, environmental testing, and any research that requires highly accurate and defensible data.

Table 2: Properties of this compound as a Reference Material
PropertyValueReference
CAS Number93951-75-8 lgcstandards.comsigmaaldrich.com
Molecular FormulaC₈D₃H₇O sigmaaldrich.com
Molecular Weight125.18 g/mol sigmaaldrich.com
Isotopic Purity≥98 atom % D lgcstandards.comsigmaaldrich.com
Chemical Purity≥98% lgcstandards.com
Unlabeled CAS Number105-67-9 lgcstandards.com
Physical FormSolid sigmaaldrich.com

Future Research Perspectives and Emerging Directions

Development of Novel and More Efficient Stereoselective Deuteration Methods

The synthesis of specifically labeled compounds such as 2,4-Dimethylphenol-3,5,6-d3 currently relies on established, yet often multi-step, chemical processes. A significant future direction lies in the development of more efficient and highly selective deuteration methods. While the existing synthesis targets the aromatic ring, future research will likely focus on achieving stereoselective deuteration, particularly if the compound were to be used as a precursor for more complex chiral molecules.

Emerging strategies in deuteration chemistry that could be adapted for phenols and their derivatives include:

Transition Metal-Catalyzed C-H Activation : Recent advances have seen the rise of catalysts, often based on iridium, ruthenium, or palladium, that can direct the exchange of hydrogen for deuterium (B1214612) at specific C-H bonds. Developing a catalytic system that could selectively deuterate the 3,5, and 6 positions of 2,4-dimethylphenol (B51704) in a single, efficient step would represent a major improvement over classical methods.

Biocatalysis : The use of enzymes to perform highly specific chemical transformations offers a green and efficient alternative to traditional synthesis. yale.edu Future research could explore the discovery or engineering of enzymes capable of selective hydrogen-deuterium exchange on phenolic rings under mild, aqueous conditions. yale.edu This biocatalytic approach could offer near-perfect selectivity, reducing the need for complex purification steps. yale.edu

Photocatalysis : Light-mediated reactions are gaining prominence for their ability to activate C-H bonds under gentle conditions. The development of photocatalytic systems for deuterating aromatic compounds using a simple deuterium source like heavy water (D₂O) could provide a scalable and environmentally friendly synthetic route.

These next-generation methods promise not only to streamline the synthesis of this compound but also to expand the toolbox for creating a wider array of selectively deuterated phenolic compounds for various research applications.

Table 1: Comparison of Emerging Deuteration Methodologies

Method Potential Advantages for Phenol (B47542) Deuteration Key Challenges Representative Catalysts/Systems
Transition Metal Catalysis High regioselectivity through directing groups; applicable to a wide range of aromatic substrates. Cost of precious metal catalysts; potential for catalyst poisoning by substrates. Iridium complexes, Ruthenium nanoparticles, Palladium-on-carbon.
Biocatalysis Exceptional stereo- and regioselectivity; mild reaction conditions (aqueous, room temp.); environmentally friendly. Limited substrate scope of natural enzymes; requires enzyme discovery or engineering. NADH-dependent reductases, engineered P450 monooxygenases.
Photocatalysis Uses light as a traceless reagent; operates at ambient temperature; potential for novel reactivity. Substrate photosensitivity; controlling selectivity can be difficult. Organic dyes, semiconductor nanoparticles (e.g., TiO₂), metal complexes.

Integration of this compound with Multi-Omics Approaches for Holistic Biological Insights

The true power of stable isotope tracers is realized when they are used to probe complex biological systems. 2,4-Dimethylphenol is a known metabolite and industrial compound, and its deuterated analogue is an ideal tool for metabolic and toxicological studies. nih.gov Future research will increasingly integrate the use of tracers like this compound with multi-omics platforms to gain a comprehensive understanding of its biological fate and impact.

Metabolomics : Stable isotope-assisted metabolomics allows for the unambiguous identification and tracing of metabolic pathways. nih.govacs.org By exposing a biological system (e.g., cell cultures, animal models) to this compound, researchers can use high-resolution mass spectrometry to track the appearance of the deuterium label in downstream metabolites. masonaco.orgnih.gov This approach can definitively map the biotransformation pathways of 2,4-dimethylphenol, identifying phase I (e.g., oxidation) and phase II (e.g., glucuronidation, sulfation) conjugation products. This provides crucial information that cannot be obtained from label-free studies alone. nih.gov

Proteomics : The interaction of xenobiotics or their metabolites with proteins is a key aspect of toxicology and pharmacology. Stable isotope labeling by amino acids in cell culture (SILAC) is a common proteomics technique, but deuterated tracers offer a complementary approach. For instance, changes in the proteome in response to 2,4-dimethylphenol exposure can be quantified. Furthermore, advanced techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) use deuterium labeling to probe protein conformation and dynamics. youtube.comchromatographyonline.com While HDX-MS typically involves labeling the protein backbone, the presence of a deuterated small molecule could be used in specialized experiments to study binding interactions and their effect on protein structure. The development of deuterated crosslinkers for proteomics also highlights the expanding role of deuterium in this field. proteochem.com

The integration of these omics datasets—linking metabolic fate with changes in protein expression and function—will enable a systems-level understanding of the biological impact of 2,4-dimethylphenol, moving beyond simple toxicity assays to detailed mechanistic insights.

Exploration of New Applications in Materials Science and Polymer Chemistry

While the primary use of this compound is as an internal standard or metabolic tracer, its unique isotopic composition opens avenues for research in materials science. 2,4-dimethylphenol itself is used in the manufacture of plastics, resins, and antioxidants. nih.govchemicalbook.comottokemi.com Introducing deuterium into this monomer can profoundly influence the properties of the resulting materials.

Kinetic Isotope Effect (KIE) in Polymer Degradation : The C-D bond is stronger than the C-H bond, leading to a slower rate for reactions that involve breaking this bond—a phenomenon known as the deuterium kinetic isotope effect. wikipedia.orgyoutube.com This can be exploited to study the degradation mechanisms of phenolic resins and polymers. By synthesizing polymers using this compound and comparing their thermal or oxidative stability to their non-deuterated counterparts, researchers can pinpoint the rate-limiting steps in degradation. If the degradation rate is slower for the deuterated polymer, it confirms that cleavage of the aromatic C-H (or C-D) bond is a key part of the process. This knowledge is vital for designing more durable and long-lasting polymer materials.

Neutron Scattering for Polymer Morphology : Deuteration is a critical tool in polymer science for neutron scattering techniques like Small-Angle Neutron Scattering (SANS). researchgate.net Neutrons interact differently with hydrogen and deuterium nuclei, creating "contrast." By selectively deuterating one block of a copolymer or one polymer in a blend, researchers can use SANS to visualize the nanoscale structure, conformation, and phase separation of the material. researchgate.netsine2020.eu Using this compound to synthesize deuterated polyphenylene oxide (PPO) or phenolic resins would enable detailed studies of their morphology in blends and composites, which is crucial for optimizing their mechanical and performance properties. sine2020.eu

Engineering Infrared Transparency : In materials for infrared (IR) optics, absorption by C-H bond vibrations can lead to signal loss. Replacing hydrogen with deuterium shifts these vibrational frequencies to lower energies, outside of the spectral region of interest. The synthesis of deuterated, sulfur-containing polymers has recently been shown to be a viable route to creating materials for IR optics. azimuth-corp.com Future research could explore the use of deuterated phenols like this compound as monomers or additives to create novel polymers with enhanced transparency in the mid-wave IR (MWIR) range for advanced photonic devices. azimuth-corp.com

Advancements in Analytical Sensitivity and Spatial Resolution for Deuterium Tracing

The utility of a tracer like this compound is directly dependent on the ability of analytical instruments to detect and quantify the deuterium label within a complex biological sample. Ongoing advancements in analytical technology are dramatically improving both the sensitivity and the spatial resolution of isotope tracing, opening up new frontiers in metabolic research.

High-Resolution Deuterium Metabolic Imaging (DMI) : A groundbreaking development is the use of Magnetic Resonance Imaging (MRI) to non-invasively map the distribution of deuterium-labeled compounds and their metabolites in vivo. yale.edunih.govnih.gov DMI allows researchers to track the uptake and conversion of a deuterated substrate (like [D]-glucose) in three dimensions over time. nih.gov Applying this technique with this compound could enable real-time, whole-organism imaging of the compound's distribution and metabolism, identifying target tissues and mapping metabolic hotspots without the need for invasive tissue sampling. mpg.de Recent work focuses on machine learning and novel acquisition schemes to dramatically improve the signal-to-noise ratio and spatial resolution of DMI. nih.govismrm.org

Mass Spectrometry Imaging (MSI) : Techniques like Secondary Ion Mass Spectrometry (SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging allow for the mapping of molecules directly on the surface of a tissue slice. aip.orgnih.gov SIMS, particularly NanoSIMS, offers extraordinary spatial resolution, capable of localizing deuterium within subcellular compartments. researchgate.netcameca.comnih.gov This would allow researchers to visualize not just which tissues this compound accumulates in, but which specific cells and organelles, providing unprecedented detail about its biological interactions. springernature.comnih.gov

Stimulated Raman Scattering (STRIDE) Microscopy : This advanced optical imaging technique can visualize the distribution of specific chemical bonds. Because the C-D bond vibration occurs in a "silent" region of the cellular Raman spectrum, it provides a highly specific and background-free signal. columbia.edu The STRIDE technique has been used to map the metabolic incorporation of deuterated glucose into lipids, proteins, and DNA at sub-micrometer resolution. columbia.edu This approach could be adapted to visualize the incorporation or localization of this compound within single cells, offering dynamic, high-resolution insights into its metabolic fate.

Table 2: Comparison of Advanced Deuterium Tracing Techniques

Technique Principle Spatial Resolution Key Advantage Potential Application for this compound
Deuterium Metabolic Imaging (DMI) Magnetic Resonance Imaging (MRI) detects the 2H signal. ~1 mL (human) Non-invasive, 3D, in vivo imaging of metabolism over time. Tracking whole-body distribution and metabolism in animal models.
Secondary Ion Mass Spectrometry (SIMS) A focused ion beam sputters molecules from a surface for mass analysis. Down to 50 nm Subcellular localization of isotopes. Visualizing accumulation in specific organelles within target cells.
STRIDE Microscopy Stimulated Raman scattering detects the unique C-D bond vibration. ~300 nm Live-cell compatible, high-resolution chemical imaging. Mapping the distribution of the compound within single cells in real-time.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.